molecular formula C17H13Cl2NO5S B11512297 5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzenesulfonate

5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzenesulfonate

Cat. No.: B11512297
M. Wt: 414.3 g/mol
InChI Key: NDYBZMJNBATMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzenesulfonate is a chemical compound known for its unique structure and properties It is composed of a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a benzenesulfonate group substituted with methoxy groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzenesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with 5,7-dichloroquinoline and 2,4-dimethoxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5,7-dichloroquinoline is dissolved in an appropriate solvent like dichloromethane, and the 2,4-dimethoxybenzenesulfonyl chloride is added dropwise. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Hydrolysis: Products with the sulfonate group converted to a hydroxyl group.

Scientific Research Applications

5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-8-hydroxyquinoline
  • 5,7-Diiodo-8-hydroxyquinoline
  • 5-Chloro-7-iodo-8-quinolinol
  • 8-Hydroxy-5-nitroquinoline
  • 5,7-Dichloro-8-hydroxy-2-methylquinoline

Uniqueness

5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzenesulfonate is unique due to its specific substitution pattern and the presence of both chlorine and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H13Cl2NO5S

Molecular Weight

414.3 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 2,4-dimethoxybenzenesulfonate

InChI

InChI=1S/C17H13Cl2NO5S/c1-23-10-5-6-15(14(8-10)24-2)26(21,22)25-17-13(19)9-12(18)11-4-3-7-20-16(11)17/h3-9H,1-2H3

InChI Key

NDYBZMJNBATMPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.